N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide
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Overview
Description
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthofuran moiety fused with a quinoline sulfonamide group, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Naphthofuran Core: The initial step involves the synthesis of the naphthofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation and Methylation: The naphthofuran core is then subjected to acetylation and methylation reactions to introduce the acetyl and methyl groups at the desired positions.
Quinoline Sulfonamide Formation: The final step involves the coupling of the modified naphthofuran with a quinoline sulfonamide derivative. This step often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides or sulfone derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide exerts its effects is largely dependent on its interaction with molecular targets. It may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors to trigger or inhibit signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethylbenzenesulfonamide
- N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,5-dimethoxybenzenesulfonamide
Uniqueness
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a naphthofuran core with a quinoline sulfonamide group makes it particularly interesting for research in medicinal chemistry and drug development.
Biological Activity
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-quinolinesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound includes a naphtho[1,2-b]furan core fused with a quinoline moiety and a sulfonamide group. The molecular formula is C21H21N2O4S with a molecular weight of approximately 379.43 g/mol. This structural complexity enhances its solubility and potential pharmacological properties, making it a candidate for various therapeutic applications.
Biological Activity
Research indicates that compounds containing naphtho[1,2-b]furan structures exhibit significant biological activities including:
- Antimicrobial Activity : Studies have shown that naphtho[1,2-b]furan derivatives possess antimicrobial properties against various bacterial strains. The sulfonamide group is believed to play a crucial role in this activity by inhibiting bacterial enzymes.
- Anticancer Potential : Compounds with similar structures have demonstrated cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways.
- Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Cytotoxicity against cancer cells | |
Anti-inflammatory | Reduction in cytokine production |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of the Naphtho[1,2-b]furan Core : This is achieved through cyclization reactions involving suitable precursors.
- Formation of the Quinoline Moiety : Quinoline derivatives can be synthesized using methods such as Skraup synthesis or Pfitzinger reaction.
- Sulfonamide Formation : The final step involves the reaction of the naphtho[1,2-b]furan derivative with an appropriate sulfonamide reagent.
Comparative Analysis
When compared to other naphthofuran derivatives, this compound exhibits distinct biological profiles due to its unique combination of functional groups. For instance:
Table 2: Comparison with Similar Compounds
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-isopropylbenzenesulfonamide | C24H23N2O4S | Anticancer |
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-8-hydroxyquinoline | C21H21N3O4S | Antimicrobial |
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A study involving a derivative of naphtho[1,2-b]furan showed significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
- Case Study on Antimicrobial Properties : Research demonstrated that a related compound exhibited potent activity against multi-drug resistant strains of bacteria, highlighting its therapeutic potential in treating infections.
Properties
IUPAC Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)quinoline-8-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O4S/c1-14(27)22-15(2)30-24-18-10-4-3-9-17(18)20(13-19(22)24)26-31(28,29)21-11-5-7-16-8-6-12-25-23(16)21/h3-13,26H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGVHHJUSPYYIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.